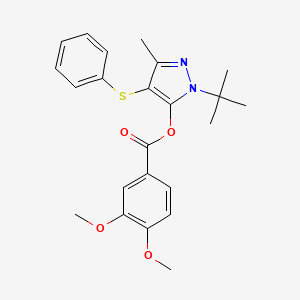

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate

Description

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a pyrazole-based compound featuring a tert-butyl group at position 1, a methyl group at position 3, and a phenylsulfanyl moiety at position 4 of the pyrazole ring. The ester linkage connects the pyrazole core to a 3,4-dimethoxybenzoate group. This structural architecture confers unique physicochemical properties, including a molecular weight of approximately 412.48 g/mol (calculated) and a logP of ~4.76 (estimated based on analogs) .

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-15-20(30-17-10-8-7-9-11-17)21(25(24-15)23(2,3)4)29-22(26)16-12-13-18(27-5)19(14-16)28-6/h7-14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMPMRMAWOTKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Introduction of the tert-butyl and methyl groups: Alkylation reactions using tert-butyl halides and methyl halides in the presence of a strong base.

Attachment of the phenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a phenylsulfanyl halide.

Esterification with 3,4-dimethoxybenzoic acid: The final step involves the esterification of the pyrazole derivative with 3,4-dimethoxybenzoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while reduction of the ester group would yield alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.

Medicine: Investigated as a potential drug candidate for various diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The phenylsulfanyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the ester group could be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

†Estimated based on methyl’s higher hydrophobicity than methoxy.

Key Observations:

This difference likely reduces the target’s logP (~4.76 vs. ~5.2) and improves aqueous solubility .

Sulfanyl Group Modifications :

- The 4-methylphenylsulfanyl group in increases lipophilicity compared to the unsubstituted phenylsulfanyl in the target compound. This could enhance membrane permeability but reduce solubility in polar media.

Pyrazole Core Substitution: Positional isomerism (e.g., tert-butyl at position 1 vs. 2) affects molecular conformation.

Hydrogen Bonding and Crystallography

- The 3,4-dimethoxybenzoate group in the target compound can act as a hydrogen-bond acceptor via its methoxy oxygen atoms, facilitating crystal packing interactions. This contrasts with the dimethyl analog , which relies on weaker van der Waals forces .

- Crystallographic studies using programs like SHELXL would reveal distinct unit cell parameters compared to analogs, influenced by substituent polarity.

Biological Activity

1-tert-butyl-3-methyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 3,4-dimethoxybenzoate is a complex organic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of a pyrazole ring, tert-butyl group, phenylsulfanyl moiety, and dimethoxybenzoate group, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The structural features contribute to its unique properties and potential interactions with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C22H24N2O3S |

| Molecular Weight | 396.50 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Pyrazole, tert-butyl, phenylsulfanyl, dimethoxybenzoate |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that pyrazole derivatives can inhibit specific kinases involved in tumorigenesis, such as FGFR1 (Fibroblast Growth Factor Receptor 1) . The inhibition of these pathways may lead to reduced proliferation of cancer cells.

Antibacterial Effects

The compound has also been investigated for its antibacterial activity against multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Preliminary findings suggest that it may possess effective antibacterial properties, although further studies are required to elucidate the mechanisms behind this activity .

The mechanism of action for this compound is believed to involve interaction with various biological macromolecules. The phenylsulfanyl group may interact with enzymes or receptors, potentially inhibiting their activity. Additionally, the pyrazole ring may play a role in binding to biological targets, affecting various biochemical pathways .

Study on Anticancer Properties

A study conducted by researchers focused on the effects of pyrazole derivatives on cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast and lung cancer cell lines. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .

Investigation into Antibacterial Activity

Another research effort explored the antibacterial efficacy of various pyrazole derivatives against MRSA. The findings revealed that certain derivatives showed promising results in inhibiting bacterial growth. This suggests that this compound could be further investigated for its potential as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.